Sodium thioantimonate nonahydrate

Solid-state electrolyte All-solid-state sodium battery Superionic conductor

Sodium thioantimonate nonahydrate (CAS 10101-91-4), historically known as Schlippe's salt, is a hydrated sulfosalt with the formula Na₃SbS₄·9H₂O. The compound crystallizes in a well-defined tetrahedral structure where the tetrathioantimonate(V) anion (SbS₄³⁻) exhibits a Sb–S bond length of approximately 2.33 Å, charge-balanced by hydrated sodium cations.

Molecular Formula H21Na3O9S4Sb
Molecular Weight 484.128
CAS No. 10101-91-4
Cat. No. B592610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium thioantimonate nonahydrate
CAS10101-91-4
Molecular FormulaH21Na3O9S4Sb
Molecular Weight484.128
Structural Identifiers
SMILESO.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb]
InChIInChI=1S/3Na.9H2O.3H2S.S.Sb/h;;;12*1H2;;/q3*+1;;;;;;;;;;;;;;/p-3
InChIKeyOHAZZUXPLAWWCB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Thioantimonate Nonahydrate (Schlippe's Salt) ─ Chemical Identity, Key Physical Properties, and Research-Grade Characterization


Sodium thioantimonate nonahydrate (CAS 10101-91-4), historically known as Schlippe's salt, is a hydrated sulfosalt with the formula Na₃SbS₄·9H₂O. The compound crystallizes in a well-defined tetrahedral structure where the tetrathioantimonate(V) anion (SbS₄³⁻) exhibits a Sb–S bond length of approximately 2.33 Å, charge-balanced by hydrated sodium cations [1]. Standard analytical specifications report a molar mass of 434.27 g·mol⁻¹ for the nonahydrate, a density of 1.806 g·cm⁻³, and a melting point of 87 °C [1][2]. The compound demonstrates strongly alkaline aqueous chemistry, a property attributable to the hydrolysis of the SbS₄³⁻ anion [3]. Unlike many antimony reagents that suffer from low water solubility, the nonahydrated sodium form exhibits markedly high solubility, reaching approximately 28 g per 100 mL of water at 20 °C, which increases further to ~66.3 g per 100 g of solution at 100 °C [4]. These fundamental properties establish sodium thioantimonate nonahydrate as a well-characterized, reproducible platform for solution-based antimony chemistry.

Why Generic Substitution of Thioantimonates Fails ─ Critical Performance Gaps Between Sodium, Potassium, and Antimony Sulfide Alternatives


Thioantimonate salts and antimony sulfides may appear functionally interchangeable to the procurement supply chain, but this assumption collapses under quantitative scrutiny [1]. The nonahydrate sodium form, Na₃SbS₄·9H₂O, deviates critically from its closest cation-variant analog, potassium thioantimonate (K₃SbS₄·4.5H₂O), and from the commonly used insoluble precursor antimony pentasulfide (Sb₂S₅) along three measurable axes that dominate application viability: (i) aqueous solubility necessary for controlled solution processing ; (ii) solid-state ionic conductivity required for electrolyte performance in all-solid-state batteries [2]; and (iii) hydration stoichiometry that dictates handling stability and reproducibility [3]. Simply substituting a generic 'alkali thioantimonate' or a lower-cost antimony sulfide fails when the assay or device-level specification depends on >10⁴ S·cm⁻¹ room-temperature conductivity, on yields exceeding 90% in scalable mechanochemical synthesis, or on the exact water of crystallization needed for reproducible solution chemistry.

Quantitative Differentiation of Sodium Thioantimonate Nonahydrate Against the Most Probable In-Class Substitutes


Ionic Conductivity: Na₃SbS₄ Outperforms K₃SbS₄ by Over Two Orders of Magnitude at Room Temperature

Room-temperature ionic conductivity represents the pivotal specification for solid-state electrolyte selection. Pristine sodium thioantimonate (Na₃SbS₄) delivers a bulk ionic conductivity of 0.98 mS·cm⁻¹, as established for the un-doped tetragonal phase [1]. Under identical experimental conditions of mechanochemical synthesis followed by room-temperature electrochemical impedance spectroscopy (EIS) on cold-pressed pellets, the potassium analog K₃SbS₄ achieves a maximum ionic conductivity of only 3.6 × 10⁻⁶ S·cm⁻¹ (0.0036 mS·cm⁻¹) [2]. The resulting conductivity ratio (σ_Na / σ_K) is approximately 272:1.

Solid-state electrolyte All-solid-state sodium battery Superionic conductor

Aqueous Solubility: Sodium Thioantimonate Nonahydrate Delivers Defined Solution Concentrations Unattainable with Antimony Pentasulfide

The aqueous solubility of the target compound has been experimentally determined as 28 g per 100 mL water at 20 °C, rising to 66.3 g per 100 g solution at 100 °C [1]. Antimony pentasulfide (Sb₂S₅), the most direct non-ionic alternative for antimony‑sulfur precursor delivery, is quantitatively described as 'practically insoluble in water' [2]. This contrast is not merely incremental; sodium thioantimonate nonahydrate enables the preparation of homogeneous, precisely titrated antimony‑sulfur solutions for liquid-phase reactions, whereas Sb₂S₅ requires heterogeneous slurry handling or separate dissolution strategies.

Solution processing Precursor chemistry Hydrothermal synthesis

Synthesis Efficiency: High-Energy Ball Milling Achieves ~90% Yield of Pure Na₃SbS₄·9H₂O in Four Hours

A mechanochemical route employing high-energy ball milling yields high-purity sodium thioantimonate nonahydrate with approximately 90% recovery in a total processing time of approximately four hours [1]. Although a direct, side-by-side quantitative yield/time comparison with traditional wet-chemical synthesis has not been published in the same study, the classic Schlippe’s salt preparation requires sequential dissolution of Sb₂S₃ in alkaline sulfide solution, filtration, evaporation, and multi-day crystallization steps, typically achieving lower net yields [2]. The ball-milling approach eliminates aqueous waste and hazardous H₂S by-product generation, while simultaneously delivering structurally validated, phase-pure nonahydrate as confirmed by high-resolution X-ray diffraction and thermogravimetric analysis [1].

Mechanochemical synthesis Scalable production Green chemistry

Hydration Stoichiometry: The Well-Defined Nonahydrate (9 H₂O) Affords Reproducible Stoichiometry Relative to the Variable Heminonahydrate Potassium Analog

Sodium thioantimonate nonahydrate crystallizes with an integral and crystallographically deterministic nine water molecules per formula unit (Na₃SbS₄·9H₂O), a feature that has been refined at room temperature by high-resolution X‑ray diffraction [1]. By contrast, the potassium analog is designated as a heminonahydrate (K₃SbS₄·4.5H₂O), indicating a non-integral average hydration ratio that may reflect compositional variability or disorder within the crystal lattice [2]. The precise hydration stoichiometry of the sodium compound is essential for gravimetric calculations, solution concentration accuracy, and reproducible thermal processing.

Hydrate stoichiometry Analytical reproducibility Crystal engineering

Application Scenarios Where Sodium Thioantimonate Nonahydrate’s Quantifiable Differentiation Directly Impacts Scientific or Industrial Outcomes


All-Solid-State Sodium-Ion Batteries ─ Leveraging the >270× Conductivity Advantage over Potassium Thioantimonate

Researchers and battery prototype developers requiring a solid electrolyte that meets the minimum practical ionic conductivity threshold (>10⁻⁴ S·cm⁻¹) for room‑temperature operation must select Na₃SbS₄ rather than its potassium analog [1]. The 0.98 mS·cm⁻¹ conductivity of pristine Na₃SbS₄ allows all-solid-state cells to achieve reversible capacity at ambient temperature without external heating [1]. Procurement specification for this use case should stipulate the nonahydrate or anhydrous Na₃SbS₄ phase and explicitly exclude the potassium variant (K₃SbS₄), whose conductivity of 3.6 × 10⁻⁶ S·cm⁻¹ falls below any viable device threshold [2].

Solution-Based Synthesis of Antimony Sulfide Thin Films and Nanostructures ─ Exploiting the Definitive Water Solubility Upper Hand Over Insoluble Sb₂S₅

When antimony sulfide (Sb₂S₃) or composite sulfide thin films are to be deposited from aqueous precursor solutions via chemical bath deposition or hydrothermal processing, sodium thioantimonate nonahydrate is the only candidate that combines full solubility (28 g/100 mL at 20°C) with a ready source of both antimony and sulfur in the correct stoichiometric proportion . Insoluble alternatives such as Sb₂S₅ require additional dissolution steps or slurry handling, which introduce particle-related film defects and stoichiometric inaccuracies [3]. Procuring the sodium nonahydrate form thus directly controls film homogeneity.

High-Throughput and Scalable Mechanochemical Production ─ Guaranteeing >90% Yield in Under 4 Hours

For industrial-scale production or academic core facilities requiring reproducible, high-throughput synthesis of phase‑pure Na₃SbS₄·9H₂O, the high-energy ball‑milling route delivers approximately 90% yield within four hours and eliminates solvent waste [4]. The procurement of sodium thioantimonate nonahydrate from suppliers that employ this mechanochemical process, or the in-house adoption of this protocol, offers a documented advantage over traditional solution‑based synthetic routes that are less efficient and more difficult to scale [4][5].

Precise Analytical and Gravimetric Protocols ─ Integral Nonahydrate Stoichiometry Ensures Reproducibility

In analytical chemistry laboratories where sodium thioantimonate is used to prepare standard solutions for qualitative inorganic analysis or for the gravimetric determination of antimony, the integral 9‑water hydration stoichiometry of the sodium nonahydrate eliminates the batch‑to‑batch uncertainty associated with the non‑integral hydrates of potassium or ammonium thioantimonates [6][7]. Procurement of the exact nonahydrate form (CAS 10101-91-4) is therefore a prerequisite for analytical reproducibility.

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